molecular formula C22H42O3 B13825112 rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone

rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone

Cat. No.: B13825112
M. Wt: 354.6 g/mol
InChI Key: RSOUWOFYULUWNE-JUODMZLFSA-N
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Description

(3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is a complex organic compound characterized by its oxetane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxetane Ring: This can be achieved through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.

    Introduction of the Hexyl and Hydroxytridecyl Groups: These groups can be introduced through a series of substitution reactions, often involving organometallic reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of (3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The oxetane ring can be reduced to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.

    Substitution: The hexyl and hydroxytridecyl groups can be substituted with other alkyl or functional groups using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Grignard reagents in ether, organolithium compounds in hexane.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted oxetane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving oxetane rings. Its stereochemistry makes it a valuable tool for investigating the specificity and selectivity of various enzymes.

Medicine

In medicine, (3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins or nucleic acids. This can result in the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Hexyl-4-(2-hydroxydecyl)oxetan-2-one: Similar structure but with a shorter hydroxyalkyl chain.

    (3R,4S)-3-Hexyl-4-(2-hydroxyundecyl)oxetan-2-one: Similar structure but with a different hydroxyalkyl chain length.

    (3R,4S)-3-Hexyl-4-(2-hydroxyheptadecyl)oxetan-2-one: Similar structure but with a longer hydroxyalkyl chain.

Uniqueness

(3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is unique due to its specific hydroxytridecyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

(3R,4S)-3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19?,20-,21+/m1/s1

InChI Key

RSOUWOFYULUWNE-JUODMZLFSA-N

Isomeric SMILES

CCCCCCCCCCCC(C[C@H]1[C@H](C(=O)O1)CCCCCC)O

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O

Origin of Product

United States

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